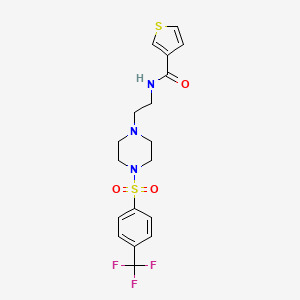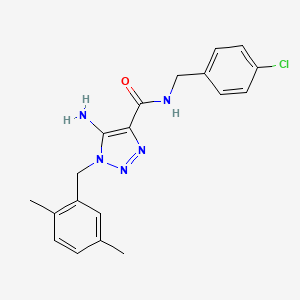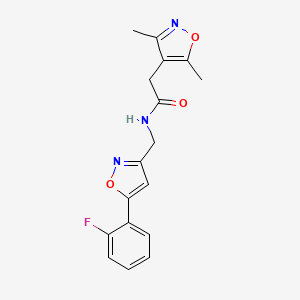![molecular formula C9H17Cl3N6 B2396201 9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride CAS No. 1909327-99-6](/img/structure/B2396201.png)
9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride, also known as MAP, is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of purinergic P2X receptors agonists and has been found to have potential therapeutic applications in various fields.
Applications De Recherche Scientifique
Synthetic Chemistry Methodologies
Purine derivatives are central to the development of synthetic chemistry methodologies. For example, studies have demonstrated the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines with variations in amino/imino tautomer ratios, identifying tautomers using NMR methods and achieving selective alkylation reactions (Roggen & Gundersen, 2008). Such methodologies can be applied to create analogs of "9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride" for specific scientific research purposes.
Biological Activity Assays
The investigation into the biological activity of purine derivatives has uncovered potential antibacterial properties. For instance, triazole compounds containing a purine moiety have been synthesized and screened for antibacterial activity, showcasing the antimicrobial potential of purine-based compounds (Govori, 2017). Such findings indicate that "9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride" and its derivatives could be explored for their antimicrobial efficacy.
Potential Pharmacological Properties
The structural modification of purine compounds has led to the discovery of molecules with significant pharmacological interest. Novel purine derivatives have been synthesized with potential plant-growth regulating properties, highlighting the versatility of purine frameworks in developing compounds with diverse biological activities (El-Bayouki, Basyouni, & Tohamy, 2013). These studies suggest that further exploration into the modifications of "9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride" could unveil novel pharmacological agents.
Propriétés
IUPAC Name |
9-[3-(methylamino)propyl]purin-6-amine;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6.3ClH/c1-11-3-2-4-15-6-14-7-8(10)12-5-13-9(7)15;;;/h5-6,11H,2-4H2,1H3,(H2,10,12,13);3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQHVRKRAZJWMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C=NC2=C(N=CN=C21)N.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl3N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2396119.png)

![Methyl ({6-[(anilinocarbonyl)amino]-2-phenylquinolin-4-yl}oxy)acetate](/img/structure/B2396122.png)
![N-(2-chlorobenzyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396123.png)
![1-(2-oxo-2-phenylethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2396124.png)


![1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2396129.png)
![3-[3-(Ethoxymethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2396131.png)
![2-(4-fluorophenyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide](/img/structure/B2396132.png)
![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2396134.png)
![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2396135.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide](/img/structure/B2396140.png)
![3-[[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2396141.png)